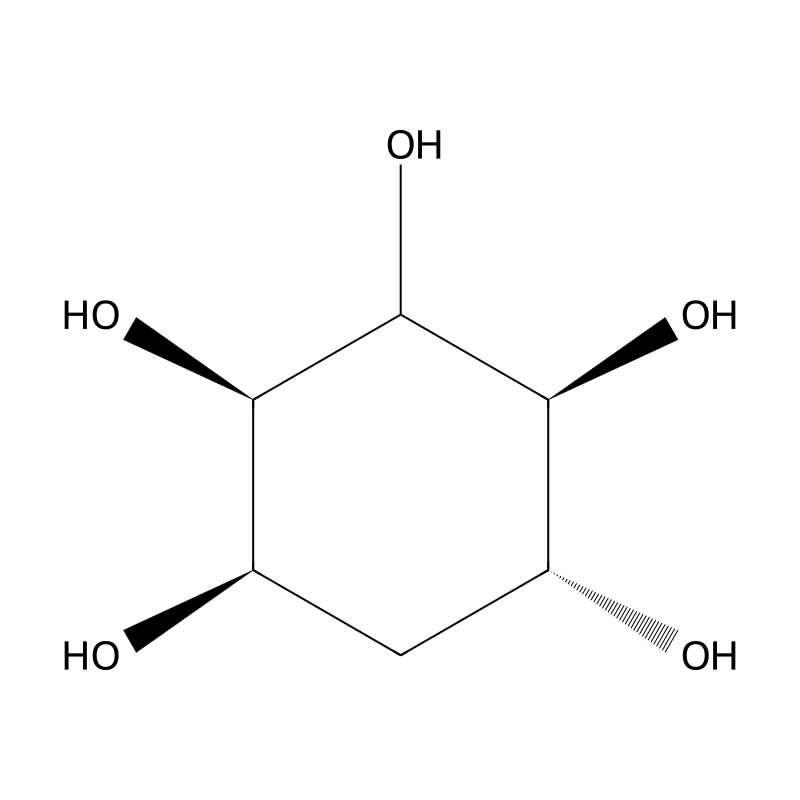

vibo-Quercitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biosynthesis and Production of Quercitols

Field: Biochemistry and Microbiology

Application: Vibo-Quercitol is a deoxyinositol that naturally occurs in oak species, honeydew honey, wines aged in oak barrels, and Gymnema sylvestre . It is a potential intermediate for pharmaceuticals .

Method of Application: Vibo-Quercitol is stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (−)-vibo-quercitol 1-dehydrogenase found in the proteomes of Burkholderia, Pseudomonas, and Arthrobacter . The enzyme is NAD(H)-dependent and shows highly specific activity for (−)-vibo-quercitol and myo-inositol among the substrates tested .

Results or Outcomes: The research group identified two enzymes capable of producing both stereoisomers of deoxyinositols, which are rare in nature . This discovery could potentially lead to the development of new pharmaceuticals .

Potential Use in Pharmaceuticals

Field: Pharmaceutical Chemistry

Application: Vibo-Quercitol and its stereoisomers, including (+)-proto-quercitol and (+)-epi-quercitol, are potential chiral synthons for drug candidates . This means they could potentially be used as building blocks in the synthesis of pharmaceuticals .

Method of Application: The specific methods of application would depend on the pharmaceutical being synthesized. The production of vibo-quercitol itself involves the reductive reaction of a novel (−)-vibo-quercitol 1-dehydrogenase found in the proteomes of burkholderia, pseudomonas, and arthrobacter .

Vibo-Quercitol, scientifically known as 1-deoxy-myo-inositol, is a unique sugar alcohol classified as a deoxyinositol. Its chemical structure is represented as 1L-1,2,4/3,5-cyclohexanepentol, which highlights its configuration as a cyclohexane derivative. This compound occurs naturally in low concentrations in certain plant species, particularly in oak trees and honeydew excretions from aphids. Vibo-Quercitol is notable for its role as a chiral building block in organic synthesis and has garnered interest for its potential biological activities and applications in medicinal chemistry .

- Ene Reaction with Singlet Oxygen: This reaction allows for the synthesis of vibo-Quercitol from simpler precursors through the addition of singlet oxygen, leading to the formation of the desired cyclohexane structure .

- Bromination: When treated with acetyl bromide and acetic anhydride at elevated temperatures, vibo-Quercitol undergoes bromination, yielding tetraacetyl 1-bromo-1-deoxy-scyllo-quercitol .

- Glycosidase Inhibition: Vibo-Quercitol derivatives have been synthesized to act as glycosidase inhibitors, showcasing its potential utility in drug discovery .

Vibo-Quercitol exhibits several biological activities that make it a subject of interest in pharmacology:

- Osmotic Regulation: Research indicates that vibo-Quercitol plays a role in osmotic adjustment in plants, which is crucial for their survival under stress conditions .

- Potential Antidiabetic Effects: Some studies suggest that vibo-Quercitol may influence glucose metabolism and insulin signaling pathways, hinting at possible applications in managing diabetes .

- Neuroprotective Properties: Emerging evidence points to the neuroprotective effects of vibo-Quercitol and its derivatives, which could be beneficial in treating neurodegenerative diseases .

The synthesis of vibo-Quercitol can be achieved through various methods:

- Natural Extraction: Vibo-Quercitol can be isolated from natural sources such as oak trees and honeydew.

- Chemical Synthesis:

- Enzymatic Synthesis: Recent advancements include using enzymatic biosystems to produce vibo-Quercitol from maltodextrin .

Vibo-Quercitol has several applications across different fields:

- Pharmaceuticals: Its potential as a glycosidase inhibitor makes it valuable in drug development for treating various diseases, including diabetes and cancer.

- Agriculture: Its role in osmotic adjustment suggests applications in enhancing plant resilience to environmental stressors.

- Food Industry: As a sugar alcohol, vibo-Quercitol could be explored as a low-calorie sweetener or functional ingredient.

Studies on the interactions of vibo-Quercitol with other biomolecules have revealed insights into its biological mechanisms:

- Enzyme Interactions: Research has focused on how vibo-Quercitol derivatives inhibit glycosidases, providing a basis for their use in therapeutic applications .

- Cellular Pathways: Investigations into how vibo-Quercitol affects insulin signaling pathways are ongoing, with implications for diabetes management .

Vibo-Quercitol shares structural similarities with several other compounds within the class of sugar alcohols and deoxyinositols. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Quercitol | Cyclohexane derivative | Naturally occurring; less potent than vibo-quercitol |

| Myo-Inositol | Cyclohexane derivative | Well-studied; involved in cell signaling |

| D-chiro-Inositol | Cyclohexane derivative | Known for insulin-mimetic properties |

| L-chiro-Inositol | Cyclohexane derivative | Potential role in metabolic syndrome management |

Vibo-Quercitol is unique due to its specific stereochemistry and potential biological activities that differentiate it from other similar compounds. Its unique properties make it an attractive candidate for further research and application development within both pharmaceutical and agricultural sectors.